![molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5](/img/structure/B1519789.png)
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine
Descripción general
Descripción
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It is a complex heterocyclic compound with many important properties and uses . It is a strong oxidizer and can react with many organic and inorganic substances .
Molecular Structure Analysis
The molecular formula of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is C6H3BrIN3 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine are not detailed in the available resources, it is known to be a strong oxidizer .Physical And Chemical Properties Analysis
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine is a solid, colorless or light yellow crystal . It has a high melting point and boiling point and can exist stably at high temperatures . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .Aplicaciones Científicas De Investigación
Synthesis and Material Development
Regioselective Synthesis and Optical Properties : A study highlights efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives via regio-selective amination of dihalo-pyrrolopyrazines. These compounds are promising for optoelectronic applications due to their optical and thermal properties (Puttavva Meti et al., 2017).
Anti-Inflammatory Activity : Another study synthesized pyrrolo[1,2-a]pyrazines derivatives showing moderate in vitro anti-inflammatory effects, suggesting their potential as anti-inflammatory agents (Y. Zhou et al., 2013).
Catalyst-Free Synthesis : Research on the catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate forms new pyrrolo[1,2-a]pyrazine derivatives, showcasing a greener synthetic approach (M. Piltan et al., 2013).
Halogen Bond Donors : A study demonstrated N,N'-Dibromohydantoins' utility as halogen bond donors in crystal engineering, potentially guiding the introduction of chirality in halogen-bonded systems (Irène Nicolas et al., 2016).
Chemical Reactions and Mechanisms
Electrophilic Cyclization and Ring-Opening : Research describes the synthesis of pyrrolo[1,2-a]quinolines and indolizines via site-selective electrophilic cyclization and subsequent ring-opening, showcasing the molecule's versatility in complex reactions (T. Aggarwal et al., 2012).
Cadmium(II) Halide Complexes : The formation of cadmium(II) halide complexes with pyrazine demonstrates the compound's ability to engage in coordination chemistry, contributing to the structural diversity of metal-organic frameworks (R. Bailey & W. Pennington, 1997).
Safety And Hazards
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine may be irritating to the eyes, skin, and mucous membranes at high concentrations . It is recommended to avoid contact, wear gloves, protective glasses, and a protective mask, and ensure operations are conducted in a well-ventilated area . In case of accidental contact or inhalation, rinse with clean water and seek medical help .
Propiedades
IUPAC Name |
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMTONBTOMHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656813 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine | |
CAS RN |
875781-44-5 | |
| Record name | 2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

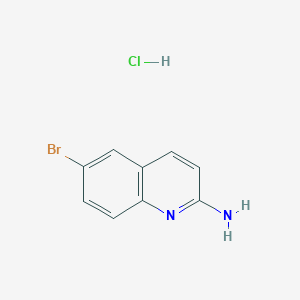
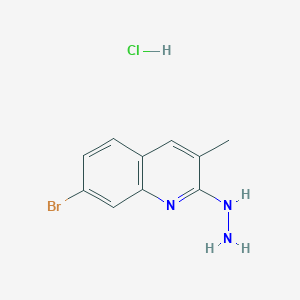
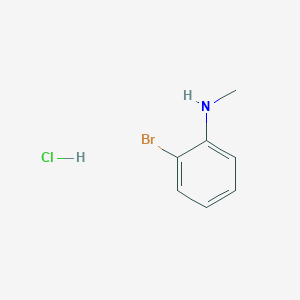

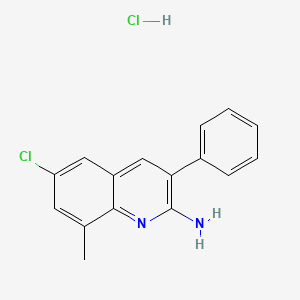
![N-[1-(4-Bromophenyl)ethyl]methanesulfonamide](/img/structure/B1519714.png)
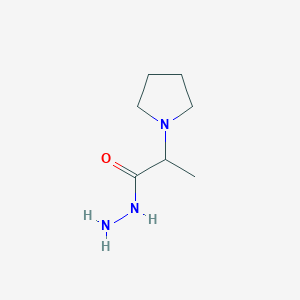
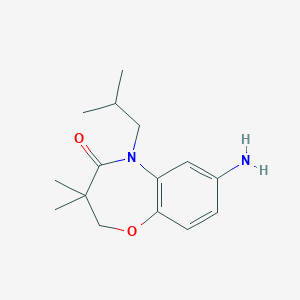
![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
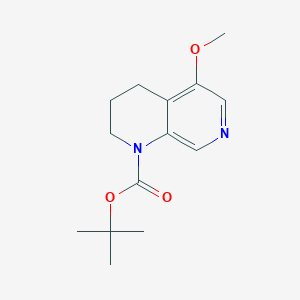
![5-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1519723.png)
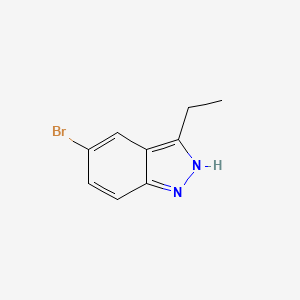
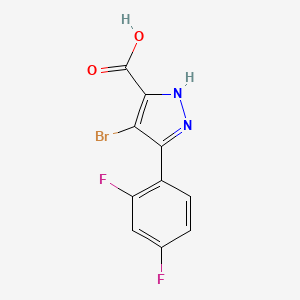
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)